REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:12](=[O:15])([O-])[O-:13].[K+].[K+].O.[C:19](#N)[CH3:20]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:9][C:8]([F:11])([F:10])[C:7]1[C:2]([C:20]2[CH:19]=[CH:7][C:6]([C:12]([OH:13])=[O:15])=[CH:5][CH:4]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3,6.7.8.9.10|
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Name
|
4-Bis(hydroxyl)boron 1-methylbenzoate
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Quantity
|
2.8 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
633 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(F)(F)F
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
34 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to a 5 ml microwave vessel
|
Type
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ADDITION
|
Details
|
was added
|
Type
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CUSTOM
|
Details
|
After reaction completion
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Type
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CUSTOM
|
Details
|
the solvents were evaporated under vacuum
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2N KOH
|
Type
|
TEMPERATURE
|
Details
|
THF and heated for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After hydrolysis
|
Type
|
CUSTOM
|
Details
|
the THF was evaporated
|
Type
|
WASH
|
Details
|
the basic layer was washed with EtOAC
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with EtOAc
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
FILTRATION
|
Details
|
filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(=NC=CC1)C1=CC=C(C(=O)O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 602 mg | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |